molecular formula C23H24N2O3S B6096690 2-[benzyl(methylsulfonyl)amino]-N-(2,6-dimethylphenyl)benzamide

2-[benzyl(methylsulfonyl)amino]-N-(2,6-dimethylphenyl)benzamide

Cat. No. B6096690
M. Wt: 408.5 g/mol
InChI Key: MSYBZLCYUZOQSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[benzyl(methylsulfonyl)amino]-N-(2,6-dimethylphenyl)benzamide is a chemical compound that belongs to the class of sulfonamide derivatives. It has gained attention in scientific research due to its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-[benzyl(methylsulfonyl)amino]-N-(2,6-dimethylphenyl)benzamide is not fully understood. However, it has been proposed that it exerts its antitumor activity through the inhibition of tubulin polymerization, which is necessary for cell division. Additionally, it has been shown to inhibit the activity of beta-secretase, an enzyme involved in the formation of amyloid-beta peptides.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In animal studies, it has been shown to reduce the size of tumors and increase survival rates. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[benzyl(methylsulfonyl)amino]-N-(2,6-dimethylphenyl)benzamide in lab experiments include its demonstrated antitumor activity and potential as a treatment for Alzheimer's disease. However, its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 2-[benzyl(methylsulfonyl)amino]-N-(2,6-dimethylphenyl)benzamide. These include:
1. Further investigation of its mechanism of action, particularly its effects on tubulin polymerization and beta-secretase activity.
2. Evaluation of its safety and efficacy in animal models of cancer and Alzheimer's disease.
3. Development of analogs with improved potency and selectivity.
4. Investigation of its potential as a treatment for other diseases, such as Parkinson's disease and Huntington's disease.
5. Exploration of its potential as a therapeutic agent in combination with other drugs.

Synthesis Methods

The synthesis of 2-[benzyl(methylsulfonyl)amino]-N-(2,6-dimethylphenyl)benzamide can be achieved through a multi-step process. The first step involves the reaction of 2,6-dimethylbenzoyl chloride with benzylamine to form 2,6-dimethyl-N-benzylbenzamide. This intermediate is then reacted with methylsulfonyl chloride to form 2,6-dimethyl-N-benzyl-N-(methylsulfonyl)-benzamide. Finally, the addition of benzylamine and subsequent hydrolysis of the methylsulfonyl group results in the formation of this compound.

Scientific Research Applications

2-[benzyl(methylsulfonyl)amino]-N-(2,6-dimethylphenyl)benzamide has been studied for its potential as a therapeutic agent for various diseases. It has been shown to have antitumor activity against several cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, it has been investigated as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta peptides, which are implicated in the pathogenesis of the disease.

properties

IUPAC Name

2-[benzyl(methylsulfonyl)amino]-N-(2,6-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-17-10-9-11-18(2)22(17)24-23(26)20-14-7-8-15-21(20)25(29(3,27)28)16-19-12-5-4-6-13-19/h4-15H,16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYBZLCYUZOQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.